Benzene, 1-bromo-4-(pentylthio)-
Overview
Description
Scientific Research Applications
Synthesis in Liquid Crystal Intermediates
Benzene, 1-bromo-4-(pentylthio)-, is primarily used in the synthesis of liquid crystal intermediates. Feng Bo-cheng, Pan Peng-yong, and Tang Lin-sheng (2004) conducted a study on the synthesis of 1-bromo-4-n-pentyl benzene using bromobenzene, n-pentoyl chloride, and hydrazine hydrate. The process involves Friedel-Crafts reaction and Wolff-Kishner-Huang reduction, with the final yield of 1-bromo-4-n-pentyl benzene being about 40%, and a purity of 99.3% (Feng Bo-cheng, Pan Peng-yong, & Tang Lin-sheng, 2004).
Role in Steric Hindrance Studies
The compound has been used in the study of steric hindrance in aryl bromides. B. R. Steele, M. Micha‐Screttas, and C. Screttas (2004) reported the preparation of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, showing the presence of rotational isomers and the conversion of this aryl bromide to the corresponding aryllithium (B. R. Steele, M. Micha‐Screttas, & C. Screttas, 2004).
Application in Fluorescence Studies
Liang Zuo-qi (2015) synthesized 1-Bromo-4-(2,2-diphenylvinyl) benzene, a derivative, and investigated its photoluminescence properties in solution and solid state. The compound exhibited aggregation-induced emission (AIE) peculiarity, with significant differences in fluorescence intensity between solution and solid states (Liang Zuo-qi, 2015).
Involvement in Metallation Reactions
M. Cabiddu, S. Cabiddu, Enzo Cadoni, S. D. Montis, C. Fattuoni, and S. Melis (2004) described the metallation reaction of bromo(alkylthio)benzenes, showing the complementarity of these reactions with the metal–hydrogen exchange reaction. This process leads to various substituted products, demonstrating the chemical versatility of these compounds (M. Cabiddu et al., 2004).
Use in Organic Synthesis and Characterization
S. Patil, Chananate Uthaisar, V. Barone, and B. Fahlman (2012) conducted a study on the synthesis, characterization, and ab initio calculations of 1-bromo-4-(3,7-dimethyloctyl)benzene. This compound is a precursor for the synthesis of graphene nanoribbons, demonstrating its importance in advanced material synthesis (S. Patil et al., 2012).
properties
IUPAC Name |
1-bromo-4-pentylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrS/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8H,2-4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVIDSKMOUKFIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501203 | |
Record name | 1-Bromo-4-(pentylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40501203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-bromo-4-(pentylthio)- | |
CAS RN |
139996-18-2 | |
Record name | 1-Bromo-4-(pentylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40501203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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